2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₄H₁₉ClNOS It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:
Starting Materials: : Piperidine and 4-chlorophenyl sulfanyl ethyl chloride are the primary starting materials.
Reaction Conditions: : The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0°C to room temperature.
Reaction Process: : Piperidine is first reacted with 4-chlorophenyl sulfanyl ethyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate piperidine derivative. The intermediate is then hydrochlorinated to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring consistent quality, and implementing safety measures to handle hazardous chemicals. Continuous flow reactors and automated systems are often used to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfur atom.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles like amines, alcohols, or thiols can be used, and the reactions are typically performed in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: : 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine sulfoxide or sulfone.
Reduction: : Reduced derivatives of the compound.
Substitution: : Substituted piperidines or thioethers.
Scientific Research Applications
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate the effects of sulfanyl groups on biological molecules.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride is similar to other piperidine derivatives and sulfanyl-containing compounds. its unique combination of the piperidine ring and the chlorophenyl sulfanyl group sets it apart. Some similar compounds include:
Piperidine derivatives (e.g., N-ethylpiperidine)
Sulfanyl-containing compounds (e.g., phenyl sulfanyl ethyl piperidine)
Halogenated benzenes (e.g., 4-chlorophenol)
These compounds share structural similarities but may differ in their chemical properties and applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethyl]piperidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNS.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBPHVBAKSEFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCSC2=CC=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.